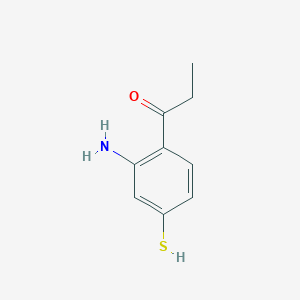

1-(2-Amino-4-mercaptophenyl)propan-1-one

Description

Significance of Aryl Amino Ketones and Thiophenol Derivatives in Organic Chemistry

Aryl amino ketones, particularly α-amino ketones, are recognized as privileged scaffolds in organic chemistry. They are not only found in the core structure of numerous natural products and pharmaceuticals but also serve as exceptionally versatile building blocks for further synthetic transformations. nih.gov The presence of both a nucleophilic amino group and an electrophilic carbonyl group allows for a wide range of chemical manipulations. For instance, the ketone moiety can be reduced to form amino alcohols or undergo addition reactions with various nucleophiles, while the amino group can be acylated or alkylated. nih.gov This dual reactivity makes α-amino ketones invaluable intermediates for synthesizing polyfunctional amino derivatives and complex heterocyclic compounds. nih.gov The development of catalytic asymmetric methods to produce chiral α-amino ketones is a significant area of research, highlighting their importance as synthons for stereospecific synthesis. nih.gov

Thiophenol derivatives, characterized by a mercapto group attached to a benzene (B151609) ring, are also of great importance in organic synthesis and medicinal chemistry. The thiol group is a potent nucleophile and can participate in various coupling reactions to form thioethers. This functionality is crucial in the synthesis of numerous pharmaceuticals. For example, 2-aminothiophenol (B119425) is a cornerstone starting material for the synthesis of benzothiazoles, a class of heterocyclic compounds with a wide spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. ekb.eg The synthesis of thiophenols can be achieved through several methods, including the reduction of sulfonyl chlorides or via the Newman-Kwart rearrangement, and their utility as precursors for biologically active molecules is well-documented.

Interplay of Amino, Mercapto, and Propanone Functionalities in 1-(2-Amino-4-mercaptophenyl)propan-1-one

The chemical behavior of 1-(2-Amino-4-mercaptophenyl)propan-1-one is dictated by the intricate interplay between its three functional groups: the ortho-amino group, the para-mercapto group, and the propanone side chain. The amino and mercapto groups are both nucleophilic and act as electron-donating groups, influencing the electron density of the aromatic ring and the reactivity of the ketone. Conversely, the ketone's carbonyl group is electron-withdrawing.

This specific arrangement of functional groups suggests a high potential for intramolecular reactions. The ortho-positioning of the amino group relative to the propanone side chain is particularly significant. A primary and highly anticipated reaction pathway for molecules containing a 2-aminothiophenol core is condensation with ketones or aldehydes to yield benzothiazoles or related heterocyclic structures. ekb.egnih.gov In this context, the propanone moiety of a neighboring molecule or another suitable carbonyl-containing reactant could react with the amino and mercapto groups of 1-(2-Amino-4-mercaptophenyl)propan-1-one. The typical mechanism involves an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization involving the thiol group and subsequent oxidation or dehydration to form the stable aromatic benzothiazole (B30560) ring system. ekb.eg This facile cyclization pathway underscores the cooperative reactivity of the amino and thiol functionalities when in proximity to a carbonyl source.

Overview of Research Trajectories for 1-(2-Amino-4-mercaptophenyl)propan-1-one and Structurally Related Compounds

While specific research literature on 1-(2-Amino-4-mercaptophenyl)propan-1-one is limited, the research trajectories for this compound can be inferred from the extensive studies on structurally related molecules. The primary research focus for compounds containing the 2-aminothiophenol scaffold is their use as precursors for heterocyclic synthesis. The condensation of 2-aminothiophenols with a vast array of carbonyl-containing compounds—including aldehydes, ketones, carboxylic acids, and their derivatives—is a well-established and efficient method for producing diverse 2-substituted benzothiazoles. nih.govmdpi.comnih.govorganic-chemistry.orgnih.gov This reaction is often facilitated by various catalysts and reaction conditions, including green chemistry approaches using microwave irradiation or ionic liquids. organic-chemistry.orgnih.gov

Research on other related aryl amino ketones highlights their role as key intermediates in medicinal chemistry. For example, 1-(2-Amino-5-hydroxyphenyl)propan-1-one is a documented synthetic intermediate used in the asymmetric synthesis of key intermediates for irinotecan (B1672180) and other camptothecin (B557342) analogs, which are known for their antitumor properties. pharmaffiliates.com Similarly, compounds like 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones have been synthesized to explore their chemical space and potential applications. researchgate.net The commercial availability of closely related structures, such as 2-amino-1-(4-methylphenyl)propan-1-one, further indicates their utility as building blocks in drug discovery and materials science. sigmaaldrich.com Therefore, the primary research trajectory for 1-(2-Amino-4-mercaptophenyl)propan-1-one is likely its application as a synthon for creating novel, potentially bioactive, sulfur- and nitrogen-containing heterocyclic compounds.

Interactive Table: Properties of Structurally Related Amino Ketones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-amino-1-phenyl-1-propanone | 71031-15-7 | C9H11NO | 149.19 |

| 2-amino-1-(4-methylphenyl)propan-1-one | 31952-47-3 | C10H13NO | 163.22 |

| 1-(2-Amino-5-hydroxyphenyl)propan-1-one | 35364-15-9 | C9H11NO2 | 165.19 |

| 2-amino-1-(2-fluoro-4-hydroxyphenyl)propan-1-one | 1534049-59-6 | C9H10FNO2 | 183.18 |

Rationale for Comprehensive Investigation of 1-(2-Amino-4-mercaptophenyl)propan-1-one's Chemical Behavior

A comprehensive investigation into the chemical behavior of 1-(2-Amino-4-mercaptophenyl)propan-1-one is warranted for several compelling reasons. Firstly, the molecule combines the structural motifs of aryl amino ketones and thiophenols, both of which are independently recognized as valuable precursors in the synthesis of biologically active compounds. nih.gov Secondly, the unique ortho/para arrangement of the amino, mercapto, and propanone functionalities creates a platform for exploring novel intramolecular and intermolecular reactions. The potential for this molecule to serve as a precursor to complex heterocyclic systems, such as benzothiazines or other related structures through cyclization reactions, is particularly high and represents a fertile ground for synthetic innovation.

Finally, the proven utility of structurally analogous compounds as key intermediates in the synthesis of anticancer agents and other pharmaceuticals provides a strong rationale for its investigation. pharmaffiliates.com Elucidating the reactivity and synthetic potential of 1-(2-Amino-4-mercaptophenyl)propan-1-one could lead to the discovery of new, efficient synthetic routes to novel compounds with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

1-(2-amino-4-sulfanylphenyl)propan-1-one |

InChI |

InChI=1S/C9H11NOS/c1-2-9(11)7-4-3-6(12)5-8(7)10/h3-5,12H,2,10H2,1H3 |

InChI Key |

BPGGFKSFHKGAKW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)S)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Amino 4 Mercaptophenyl Propan 1 One and Its Precursors

Established Synthetic Routes to 1-(2-Amino-4-mercaptophenyl)propan-1-one

The construction of the target molecule can be approached through various established synthetic strategies. These routes focus on either building the propanone backbone onto a pre-functionalized aryl ring or introducing the amino and mercapto groups sequentially onto an existing aryl propanone core.

Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. organic-chemistry.org For the synthesis of 1-(2-amino-4-mercaptophenyl)propan-1-one, this reaction would typically involve reacting a substituted aniline (B41778) or thiophenol derivative with an acylating agent like propanoyl chloride or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst. nih.gov

The primary challenge lies in the directing effects and reactivity of the amino and mercapto groups. Both are strong activating groups and ortho-, para-directors. However, they can also coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards acylation and potentially leading to undesired side reactions. youtube.com To circumvent this, protective group chemistry is often employed. For instance, the amino group can be protected as an amide (e.g., acetamide) to moderate its activating effect and prevent N-acylation.

A plausible route could start from 3-mercaptophenol, where the hydroxyl group is a precursor to the mercapto group, or from a protected aminothiophenol. The acylation would be directed by the existing substituents, followed by deprotection and functional group interconversion.

Table 1: General Conditions for Friedel-Crafts Acylation

| Parameter | Typical Conditions |

|---|---|

| Substrate | Activated aromatic ring (e.g., protected aminophenol) |

| Acylating Agent | Propanoyl chloride, Propanoic anhydride |

| Catalyst | AlCl₃, FeCl₃, ZnCl₂ (often in stoichiometric amounts) organic-chemistry.org |

| Solvent | Non-polar, inert solvents (e.g., CS₂, nitrobenzene, CH₂Cl₂) |

| Temperature | 0 °C to reflux, depending on substrate reactivity |

An alternative strategy involves starting with a simpler aromatic ketone and introducing the required functional groups in a stepwise manner. This approach offers precise control over the substitution pattern. For example, one could begin with 4-aminopropiophenone. The synthesis would then proceed through electrophilic aromatic substitution reactions to install the mercapto group or a precursor at the desired position.

A key reaction in this sequence is halogenation (e.g., chlorination or bromination) of the aromatic ring. nih.gov The position of halogenation is dictated by the directing effects of the existing amino and acyl groups. Following halogenation, the halide can be converted into the mercapto group through nucleophilic aromatic substitution with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), or through metal-catalyzed cross-coupling reactions. The amino group itself could be introduced via the reduction of a nitro group, which is a strong deactivating group and meta-director, offering another level of regiochemical control during the synthesis.

The introduction of the mercapto group is a critical step. Thiol-ene reactions, which involve the addition of a thiol to an alkene, are powerful "click" chemistry tools, typically proceeding via a radical mechanism to yield anti-Markovnikov products. wikipedia.orgillinois.edu While direct application to an aromatic ring is not standard, this methodology is highly relevant for modifying precursors or side chains.

More direct methods for introducing the mercapto group onto the aryl ring include:

Newman-Kwart Rearrangement: A phenol (B47542) precursor can be converted to a thiophenol. The phenol is first reacted with a thiocarbamoyl chloride to form an O-aryl thiocarbamate, which upon heating, rearranges to the S-aryl isomer. Subsequent hydrolysis yields the desired thiol.

Reaction with Sulfur Nucleophiles: As mentioned, a halogenated aryl precursor can react with sources of the sulfhydryl anion, like NaSH or thiourea (B124793) followed by hydrolysis, to install the mercapto group. nih.gov

The thiol-ene radical addition mechanism typically involves initiation, propagation, and termination steps, ensuring high efficiency and selectivity. nih.gov

Table 2: Common Thiolation Strategies for Aryl Rings

| Method | Description | Precursor Required |

|---|---|---|

| Nucleophilic Substitution | A leaving group (e.g., halide) on the ring is displaced by a sulfur nucleophile. | Halo-aryl derivative |

| Reduction of Sulfonyl Chlorides | Aryl sulfonyl chlorides are reduced (e.g., with Zn/HCl) to the corresponding thiols. | Aryl sulfonyl chloride |

| Leuckart Thiophenol Synthesis | A diazonium salt derived from an aniline is reacted with potassium ethyl xanthate, followed by hydrolysis. | Aryl diazonium salt |

Condensation reactions, where two molecules combine with the loss of a small molecule like water, are fundamental to building complex molecular frameworks. libretexts.org In the context of synthesizing 1-(2-amino-4-mercaptophenyl)propan-1-one or its precursors, condensation reactions can be employed to form the core heterocyclic structures that might be later opened or rearranged.

For instance, the condensation of o-phenylenediamines with ketones is a known route to 1,5-benzodiazepines. researchgate.net While not a direct path to the target acyclic ketone, similar strategies involving condensation between a suitably substituted aromatic precursor and a three-carbon unit could be envisioned. Aldol-type condensations could also be used to build the propanone side chain onto a functionalized benzaldehyde (B42025) precursor, followed by reduction of the resulting α,β-unsaturated ketone. google.com

Modern synthetic chemistry has seen the rise of photoredox catalysis, which uses visible light to initiate single-electron transfer events, enabling novel and mild reaction pathways. nih.gov This technology is particularly effective for forming C-C and C-X bonds (where X is a heteroatom). chemrxiv.org

For a molecule like 1-(2-amino-4-mercaptophenyl)propan-1-one, photoredox catalysis could offer innovative synthetic routes. nih.gov For example:

Decarboxylative Alkylation: An alkyl radical, generated via photoredox-catalyzed decarboxylation of an aliphatic carboxylic acid derivative, could be coupled with a suitable aromatic precursor. acs.org

C-H Functionalization: Direct arylation or acylation at a specific C-H bond on the aromatic ring could be achieved, potentially reducing the need for pre-functionalized starting materials and protecting groups. researchgate.net

Acyl Radical Generation: Acyl radicals can be generated from various precursors and coupled with aryl halides or other partners, providing a direct route to the ketone moiety under neutral conditions. nih.gov

These emerging techniques are characterized by their mild reaction conditions, high functional group tolerance, and unique reactivity, offering powerful alternatives to traditional methods. chemrxiv.org

Precursor Chemistry and Starting Material Development for 1-(2-Amino-4-mercaptophenyl)propan-1-one Synthesis

The success of any synthetic route hinges on the availability of appropriate starting materials. The synthesis of precursors for 1-(2-amino-4-mercaptophenyl)propan-1-one involves standard functional group transformations on simple aromatic compounds.

Key precursors could include:

3-Aminophenol: A commercially available starting material. The hydroxyl group can be converted to the mercapto group, and the amino group can direct subsequent acylation. nih.gov

4-Nitrophenol: The nitro group acts as a meta-director for electrophilic substitution and can be readily reduced to an amino group at a later stage.

3-Thiophenol-aniline: If available, this would be an ideal precursor, allowing for a direct Friedel-Crafts acylation, provided selectivity issues can be managed.

The development of these precursors often involves multi-step sequences. For example, starting from benzene (B151609), one could perform nitration, followed by halogenation, then nucleophilic substitution to introduce a protected thiol group, and finally, reduction of the nitro group. The choice of the starting material and the sequence of reactions are critical for achieving the desired 1,2,4-substitution pattern efficiently.

Table 3: Potential Starting Materials and Key Transformations

| Starting Material | Target Precursor | Key Reactions Involved |

|---|---|---|

| Benzene | 3-Mercaptoaniline | Nitration, Halogenation, Sulfonation/Reduction, Nucleophilic Substitution |

| 3-Aminophenol | 3-Amino-4-mercaptophenol | Ortho-lithiation/Sulfenylation, Thia-Fries rearrangement |

Mechanistic Insights into Key Bond-Forming Reactions in 1-(2-Amino-4-mercaptophenyl)propan-1-one Synthesis

The synthesis of 1-(2-Amino-4-mercaptophenyl)propan-1-one hinges on the formation of a carbon-carbon bond between the aromatic ring and an acyl group. This transformation is most commonly achieved through an electrophilic aromatic substitution (SEAr) pathway, specifically the Friedel-Crafts acylation. organic-chemistry.orgchemistrysteps.com

The mechanism proceeds through several distinct steps:

Generation of the Electrophile: The reaction is initiated by the activation of an acylating agent, typically propanoyl chloride or propanoic anhydride, with a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage. This process generates a highly reactive and resonance-stabilized electrophile known as the acylium ion (CH₃CH₂CO⁺). chemistrysteps.com

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the precursor molecule acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. youtube.com This attack disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion, or sigma (σ) complex. masterorganicchemistry.com This intermediate is stabilized by the delocalization of the positive charge across the remaining π-system.

Restoration of Aromaticity: In the final step, a weak base (often the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom to which the acyl group has been attached. This deprotonation step restores the stable aromatic π-system, yielding the final aryl ketone product. masterorganicchemistry.com

Influence of Substituents: The regiochemical outcome of the Friedel-Crafts acylation is dictated by the existing substituents on the aromatic ring—in this case, an amino group (-NH₂) and a mercapto group (-SH). Both of these are activating, ortho-, para-directing groups, meaning they donate electron density to the ring and direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.org

However, a significant challenge arises from the basic nature of the amino group, which can react with the Lewis acid catalyst. quora.com This interaction forms a complex that strongly deactivates the ring towards electrophilic attack. libretexts.org To circumvent this, the amino group is typically protected prior to acylation, often by converting it to an acetamide. This protecting group is still an ortho-, para-director but is less activating and does not complex with the Lewis acid, allowing the acylation to proceed as intended before being removed in a subsequent step.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield and purity of 1-(2-Amino-4-mercaptophenyl)propan-1-one requires careful optimization of various reaction parameters. Strategies for yield enhancement focus on manipulating conditions to favor the desired reaction pathway while minimizing side reactions. Key variables include the choice of catalyst, solvent, temperature, and reaction time.

Key Optimization Parameters:

Catalyst Selection and Stoichiometry: While AlCl₃ is the traditional catalyst, other Lewis acids like FeCl₃, ZnCl₂, or triflates can be employed. researchgate.net The optimal choice depends on the reactivity of the aromatic substrate. Unlike many other catalytic reactions, Friedel-Crafts acylation often requires a stoichiometric amount of the catalyst because the product ketone can form a stable complex with the Lewis acid, rendering it inactive. organic-chemistry.org

Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. Traditional solvents include carbon disulfide (CS₂) and nitrobenzene. However, for greener processes, reactions may be performed using less hazardous solvents or under solvent-free conditions. nih.gov

Temperature Control: The reaction temperature must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to decomposition or the formation of unwanted byproducts.

Acylating Agent: The choice between an acyl halide (e.g., propanoyl chloride) and an anhydride can influence reactivity and the nature of byproducts.

The following interactive table illustrates a hypothetical optimization study for a Friedel-Crafts acylation reaction, demonstrating how systematic variation of conditions can lead to an enhanced product yield.

Further yield enhancement can be achieved through mechanochemical methods, where mechanical energy (grinding) is used to drive the reaction, often reducing reaction times and solvent usage. nih.gov

Green Chemistry Principles in the Synthesis of 1-(2-Amino-4-mercaptophenyl)propan-1-one

Applying the principles of green chemistry to the synthesis of 1-(2-Amino-4-mercaptophenyl)propan-1-one is essential for developing sustainable and environmentally responsible manufacturing processes. acs.org

Waste Prevention and Atom Economy: Traditional Friedel-Crafts acylations are known for poor atom economy and generate significant waste, primarily from the use of stoichiometric amounts of Lewis acid catalysts and subsequent aqueous workups. researchgate.net The ideal synthesis would maximize the incorporation of all reactant materials into the final product. acs.org

Use of Catalysis over Stoichiometric Reagents: A key green objective is to replace stoichiometric Lewis acids like AlCl₃ with truly catalytic, reusable alternatives. Heterogeneous catalysts, such as zeolites or metal oxides (e.g., ZnO), offer advantages as they can be easily separated from the reaction mixture and recycled, minimizing waste. researchgate.net

Development of Halogen- and Metal-Free Methodologies: Innovative approaches avoid halogenated and metallic reagents altogether. For instance, using methanesulfonic anhydride as an activating agent for a carboxylic acid allows for the preparation of aryl ketones with minimal, biodegradable waste. organic-chemistry.orgacs.org

Use of Safer Solvents and Conditions: The elimination of hazardous solvents is a primary goal. Performing reactions under solvent-free conditions, if feasible, is an excellent green alternative. nih.gov When a solvent is necessary, replacing chlorinated hydrocarbons or carbon disulfide with greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is preferred.

By integrating these principles, the synthesis of 1-(2-Amino-4-mercaptophenyl)propan-1-one can be shifted from a conventional, resource-intensive process to a more efficient, safer, and environmentally benign methodology.

Chemical Reactivity and Derivatization Studies of 1 2 Amino 4 Mercaptophenyl Propan 1 One

Reactions Involving the Amino Group of 1-(2-Amino-4-mercaptophenyl)propan-1-one

The primary aromatic amino group (-NH₂) is a versatile functional group that readily engages in reactions typical of arylamines. It acts as a potent nucleophile, enabling a variety of bond-forming transformations.

Amidation and Acylation Reactions

The nucleophilic nitrogen atom of the amino group can attack electrophilic acyl compounds, such as acid chlorides or anhydrides, to form amide linkages. masterorganicchemistry.comorganic-chemistry.org This nucleophilic acyl substitution is a common and efficient method for modifying the amino group. organic-chemistry.org The reaction typically proceeds by the addition of the amine to the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). masterorganicchemistry.com The resulting amides are generally stable compounds. nih.gov

The presence of a base is often required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Table 1: Representative Amidation and Acylation Reactions

| Acylating Agent | Expected Product | Reaction Conditions |

|---|---|---|

| Acetyl Chloride | 1-(2-Acetamido-4-mercaptophenyl)propan-1-one | Aprotic solvent, base (e.g., pyridine) |

| Benzoyl Chloride | 1-(2-Benzamido-4-mercaptophenyl)propan-1-one | Schotten-Baumann conditions |

Schiff Base Formation and Condensation Reactions

Primary amines, such as the one present in 1-(2-Amino-4-mercaptophenyl)propan-1-one, undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, commonly known as Schiff bases. nih.govarpgweb.com This reversible reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration, often catalyzed by acid, yields the C=N double bond characteristic of a Schiff base. nih.govyoutube.com

These reactions are thermodynamically controlled, and the stability of the resulting Schiff base can be influenced by the structure of both the amine and the carbonyl reactant. nih.gov The formation of Schiff bases is significant in the synthesis of various heterocyclic compounds and coordination complexes. arpgweb.comnih.gov

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Expected Schiff Base Product | Typical Catalyst |

|---|---|---|

| Benzaldehyde (B42025) | 1-(2-((Benzylidene)amino)-4-mercaptophenyl)propan-1-one | Acetic acid |

| Acetone | 1-(4-Mercapto-2-((propan-2-ylidene)amino)phenyl)propan-1-one | Acid or base catalyst |

Nucleophilic Substitution Reactions with Varied Electrophiles

As an electron-rich species, the amino group functions as a nucleophile in substitution reactions, forming new bonds by attacking electron-deficient centers (electrophiles). masterorganicchemistry.com In a substitution nucleophilic bimolecular (Sₙ2) reaction, the amine attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step. libretexts.org This can lead to the formation of secondary or tertiary amines upon reaction with alkyl halides. However, over-alkylation can be a competing side reaction. The reaction rate and outcome are influenced by the nature of the electrophile, the leaving group, and the reaction conditions. organic-chemistry.org

Table 3: Nucleophilic Substitution with Electrophiles

| Electrophile | Expected Product Class | Reaction Type |

|---|---|---|

| Methyl Iodide | Secondary/Tertiary Amine | Sₙ2 |

| Benzyl Bromide | N-Benzylated Amine | Sₙ2 |

Reactions Involving the Thiol Group of 1-(2-Amino-4-mercaptophenyl)propan-1-one

The thiol group (-SH) is another key reactive center in the molecule. It is more acidic than an alcohol and its conjugate base, the thiolate anion (-S⁻), is an excellent nucleophile. masterorganicchemistry.com The sulfur atom is also readily oxidized. nih.gov

Oxidation to Disulfides, Sulfoxides, and Sulfones

The thiol group is highly susceptible to oxidation. nih.gov The nature of the product depends on the strength of the oxidizing agent used. researchgate.net

Disulfides: Mild oxidizing agents (e.g., I₂, H₂O₂, or air) typically convert thiols into disulfides through the formation of a sulfur-sulfur bond. This dimerization process is a common reaction for thiols. youtube.com

Sulfoxides and Sulfones: The use of stronger oxidizing agents can lead to higher oxidation states of sulfur. Further oxidation of the disulfide or direct oxidation of the thiol can yield sulfenic acids (R-SOH), which are often unstable intermediates. nih.gov More forceful oxidation produces the more stable sulfinic acids (R-SO₂H) and, ultimately, sulfonic acids (R-SO₃H). nih.govresearchgate.net

Table 4: Oxidation Products of the Thiol Group

| Oxidizing Agent | Expected Product | Sulfur Oxidation State |

|---|---|---|

| Air, I₂, mild H₂O₂ | Dimer (Disulfide) | -1 |

| Stronger Oxidants | Sulfinic Acid | +2 |

Thioether and Thioester Synthesis

The thiol group can be deprotonated by a base to form a thiolate anion, which is a powerful nucleophile. masterorganicchemistry.com

Thioether Synthesis: This thiolate readily participates in Sₙ2 reactions with alkyl halides or other suitable electrophiles to form thioethers (also known as sulfides). This reaction is analogous to the Williamson ether synthesis. masterorganicchemistry.com

Thioester Synthesis: Thiolates can also react with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution reaction. organic-chemistry.org The resulting products are thioesters, which are important intermediates in organic synthesis. nih.gov

Table 5: Thioether and Thioester Synthesis Reactions

| Reagent | Expected Product Class | Key Intermediate |

|---|---|---|

| Methyl Iodide | Thioether (S-Methyl derivative) | Thiolate anion |

| Benzyl Bromide | Thioether (S-Benzyl derivative) | Thiolate anion |

Metal Coordination and Ligand Formation

The structure of 1-(2-Amino-4-mercaptophenyl)propan-1-one, featuring amino and mercapto groups, makes it an effective ligand in coordination chemistry. These functional groups contain atoms with lone pairs of electrons, enabling them to act as Lewis bases and donate these electrons to a central metal atom or ion, which acts as a Lewis acid. chemguide.co.ukthermofisher.com This interaction results in the formation of a coordination complex.

The amino and mercapto groups can coordinate with a variety of transition metal ions. wikipedia.orgwikipedia-on-ipfs.org This coordination often occurs in a bidentate fashion, where both the nitrogen of the amino group and the sulfur of the mercapto group bind to the same metal center, forming a stable chelate ring. wikipedia.org The formation of such complexes can be influenced by factors such as the nature of the metal ion, the pH of the solution, and the solvent used. jocpr.com The resulting metal complexes can exhibit diverse geometries, including square planar or octahedral arrangements, depending on the coordination number of the metal ion. nih.govrjpbcs.com

| Metal Ion | Potential Coordination Mode | Potential Geometry |

|---|---|---|

| Cu(II) | Bidentate (N, S) | Square Planar |

| Ni(II) | Bidentate (N, S) | Square Planar or Octahedral |

| Zn(II) | Bidentate (N, S) | Tetrahedral |

| Co(II) | Bidentate (N, S) | Tetrahedral or Octahedral |

| Pt(II) | Bidentate (N, S) | Square Planar |

Hydrothiolation Reactions

While specific studies on the hydrothiolation reactions of 1-(2-Amino-4-mercaptophenyl)propan-1-one are not extensively detailed in the provided search results, the presence of the mercapto (-SH) group suggests its potential to participate in such reactions. Hydrothiolation involves the addition of the S-H bond of a thiol across a carbon-carbon double or triple bond. This reaction is a powerful tool for the formation of carbon-sulfur bonds and the synthesis of various organosulfur compounds.

In a typical hydrothiolation reaction, the thiol can add to an alkyne or alkene, often catalyzed by transition metals or initiated by radicals. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be controlled by the choice of catalyst and reaction conditions. Given the structure of 1-(2-Amino-4-mercaptophenyl)propan-1-one, it could react with unsaturated compounds to form more complex molecules with potential biological activities.

Reactions Involving the Ketone Functionality of 1-(2-Amino-4-mercaptophenyl)propan-1-one

The ketone group in 1-(2-Amino-4-mercaptophenyl)propan-1-one is a key site for a variety of chemical transformations, including reduction and addition/condensation reactions.

Reduction Reactions to Alcohol Derivatives

The ketone functionality can be reduced to a secondary alcohol, yielding 1-(2-Amino-4-mercaptophenyl)propan-1-ol. This transformation can be achieved using various reducing agents. chemguide.co.uklibretexts.org Common reagents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemguide.co.uklibretexts.org

The reduction process involves the nucleophilic addition of a hydride ion (H-) to the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk The resulting alkoxide intermediate is then protonated, typically during a workup step with water or a dilute acid, to give the final alcohol product. chemguide.co.uklibretexts.org Sodium borohydride is a milder reducing agent and can often be used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent and must be used in anhydrous, aprotic solvents, with a subsequent aqueous workup. chemguide.co.uk

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Room temperature | 1-(2-Amino-4-mercaptophenyl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous Ether, THF | Reflux, followed by aqueous workup | 1-(2-Amino-4-mercaptophenyl)propan-1-ol |

Carbonyl Addition and Condensation Reactions

The carbonyl group of 1-(2-Amino-4-mercaptophenyl)propan-1-one is susceptible to nucleophilic addition. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Depending on the nature of the nucleophile and the reaction conditions, this intermediate can then be protonated to form an addition product or undergo elimination of a small molecule, such as water, in a condensation reaction. youtube.com

For example, condensation with primary amines or their derivatives can lead to the formation of imines (Schiff bases). libretexts.org These reactions are often catalyzed by acid. libretexts.org The reaction of the ketone with hydrazines can yield hydrazones, which can be valuable intermediates for further synthetic transformations.

Cyclization and Heterocyclic Ring Formation from 1-(2-Amino-4-mercaptophenyl)propan-1-one

The multifunctional nature of 1-(2-Amino-4-mercaptophenyl)propan-1-one makes it an excellent starting material for the synthesis of various heterocyclic compounds through cyclization reactions. rsc.org

Synthesis of Thiazole (B1198619), Thiazolidine, and Triazole Derivatives

The presence of the amino and mercapto groups in a 1,3-relationship on the aromatic ring, along with the ketone functionality, provides the necessary components for the construction of various heterocyclic rings.

Thiazole Derivatives: Thiazoles can be synthesized through reactions that involve the formation of a five-membered ring containing both sulfur and nitrogen. A common method for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. organic-chemistry.org While 1-(2-Amino-4-mercaptophenyl)propan-1-one is not an α-haloketone, its derivatives could potentially be used in similar cyclization strategies. nih.govresearchgate.net

Thiazolidine Derivatives: Thiazolidinones can be synthesized through the cyclocondensation of an amine, a carbonyl compound (like an aldehyde), and a mercaptocarboxylic acid. nih.govnih.govresearchgate.net The amino group of 1-(2-Amino-4-mercaptophenyl)propan-1-one could potentially react with an aldehyde and a mercaptoacid to form a thiazolidinone ring. mdpi.comresearchgate.net

Triazole Derivatives: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various synthetic routes. nih.gov One approach involves the cyclization of intermediates derived from hydrazines. chemmethod.comresearchgate.net The amino group of 1-(2-Amino-4-mercaptophenyl)propan-1-one could be converted into a hydrazine (B178648) derivative, which could then undergo cyclization to form a triazole ring. organic-chemistry.orgrdd.edu.iq

| Heterocycle | Potential Synthetic Strategy | Key Functional Groups Involved |

|---|---|---|

| Thiazole | Hantzsch-type synthesis with a suitable reagent | Amino, Mercapto, Ketone |

| Thiazolidine | Cyclocondensation with an aldehyde and mercaptoacid | Amino |

| Triazole | Conversion to a hydrazine derivative followed by cyclization | Amino |

Formation of Other Fused Heterocyclic Systems

There is currently no specific information available in the scientific literature detailing the formation of other fused heterocyclic systems from 1-(2-Amino-4-mercaptophenyl)propan-1-one. The inherent reactivity of the ortho-aminothiophenol moiety suggests potential for cyclization reactions with various reagents to form fused ring systems, such as benzothiazines or other more complex polycyclic structures. However, without experimental data, the specific reaction conditions, pathways, and the structure of any resulting heterocyclic compounds derived from 1-(2-Amino-4-mercaptophenyl)propan-1-one remain undetermined.

Complexation Chemistry and Ligand Design with 1-(2-Amino-4-mercaptophenyl)propan-1-one

The complexation chemistry and its application in ligand design for 1-(2-Amino-4-mercaptophenyl)propan-1-one have not been specifically documented. The molecule contains nitrogen, sulfur, and oxygen atoms, which are potential donor sites for coordination with metal ions. The arrangement of the amino, mercapto, and carbonyl groups could allow it to act as a chelating ligand.

Chelation with Transition Metal Ions

No dedicated studies on the chelation of 1-(2-Amino-4-mercaptophenyl)propan-1-one with transition metal ions have been reported. The soft sulfur donor of the mercapto group, combined with the borderline nitrogen donor of the amino group and the hard oxygen donor of the carbonyl group, provides multiple potential coordination modes. Research would be needed to determine its binding affinity, selectivity for different transition metals, and the stoichiometry and geometry of the resulting metal complexes.

Design of Multidentate Ligands Utilizing 1-(2-Amino-4-mercaptophenyl)propan-1-one

The use of 1-(2-Amino-4-mercaptophenyl)propan-1-one as a building block for designing more complex multidentate ligands is not described in the current body of scientific literature. Its functional groups offer handles for further chemical modification to create larger ligand architectures with multiple donor sites, which could be used to synthesize polynuclear metal complexes or materials with specific catalytic or magnetic properties. However, no such derivatives have been synthesized or characterized.

Supramolecular Assembly via Intermolecular Interactions Involving 1-(2-Amino-4-mercaptophenyl)propan-1-one

There is no available research on the role of 1-(2-Amino-4-mercaptophenyl)propan-1-one in supramolecular assembly. The potential for hydrogen bonding through its amino group and intermolecular interactions involving the mercapto and carbonyl groups suggests that it could participate in the formation of ordered supramolecular structures. Investigations would be required to understand its self-assembly behavior in the solid state or in solution.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 2 Amino 4 Mercaptophenyl Propan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules. emerypharma.com Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals in 1-(2-Amino-4-mercaptophenyl)propan-1-one can be achieved.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. phytobank.ca For 1-(2-Amino-4-mercaptophenyl)propan-1-one, the spectrum is expected to show distinct signals for the aromatic protons, the protons of the propanone side chain, and the protons of the amino and mercapto functional groups.

The propanone side chain gives rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons adjacent to the methyl group and a triplet for the terminal methyl (-CH₃) protons. The aromatic region is expected to display three signals corresponding to the protons on the trisubstituted benzene (B151609) ring. Due to the electronic effects of the amino (-NH₂), mercapto (-SH), and propanoyl (-C(O)CH₂CH₃) groups, these protons will have distinct chemical shifts. The amino and mercapto protons typically appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 1-(2-Amino-4-mercaptophenyl)propan-1-one Predicted values are based on standard chemical shift ranges and data for analogous structures like substituted acetophenones. rsc.orgpdx.edu

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₂-CH ₃ | ~1.15 | Triplet (t) | ~7.4 |

| -C(O)-CH ₂-CH₃ | ~2.90 | Quartet (q) | ~7.4 |

| -NH ₂ | ~4.0-5.0 (broad) | Singlet (s) | N/A |

| -SH | ~3.0-4.0 (broad) | Singlet (s) | N/A |

| H-6 | ~6.65 | Doublet (d) | ~8.4 |

| H-5 | ~6.80 | Doublet of doublets (dd) | ~8.4, 2.1 |

| H-3 | ~7.20 | Doublet (d) | ~2.1 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. oregonstate.edu For 1-(2-Amino-4-mercaptophenyl)propan-1-one, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The carbonyl carbon of the propanone group is characteristically found at the most downfield chemical shift (typically >195 ppm). rsc.orgnih.gov The six aromatic carbons will appear in the approximate range of 115-150 ppm, with their specific shifts influenced by the attached functional groups. oregonstate.edunih.gov The carbons bonded to the electron-donating amino and mercapto groups will be shifted upfield relative to the carbon attached to the electron-withdrawing propanoyl group. The aliphatic carbons of the propanone side chain will appear at the most upfield positions in the spectrum.

Table 2: Predicted ¹³C NMR Data for 1-(2-Amino-4-mercaptophenyl)propan-1-one Predicted values are based on substituent effect calculations and data for analogous structures. nih.govspectrabase.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH₂-C H₃ | ~8.5 |

| -C(O)-C H₂-CH₃ | ~35.0 |

| C-4 (-SH) | ~115.0 |

| C-6 | ~117.0 |

| C-1 (-C(O)-) | ~120.0 |

| C-2 (-NH₂) | ~148.0 |

| C-3 | ~130.0 |

| C-5 | ~132.0 |

| -C (O)- | ~200.0 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms, confirming assignments made from 1D spectra. harvard.eduresearchgate.net

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For the target molecule, key correlations would be observed between the methylene and methyl protons of the propanone group. Additionally, correlations between adjacent aromatic protons (H-5 with H-6) would be visible, helping to confirm their relative positions on the ring. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbon atoms they are directly bonded to (one-bond C-H coupling). emerypharma.com This technique is instrumental in definitively assigning carbon signals based on their attached, and often already assigned, protons. For example, the aromatic proton at ~7.20 ppm (H-3) would show a correlation to the aromatic carbon at ~130.0 ppm (C-3).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. researchgate.net This is particularly useful for identifying and assigning quaternary (non-protonated) carbons and for piecing together the molecular fragments. emerypharma.com Crucial HMBC correlations for 1-(2-Amino-4-mercaptophenyl)propan-1-one would include:

Correlations from the methylene protons (-CH₂-) to the carbonyl carbon (-C(O)-) and the aromatic carbon C-1.

Correlations from the aromatic proton H-3 to carbons C-1, C-2, and C-5.

Correlations from the amino protons (-NH₂) to carbons C-1, C-2, and C-3.

Table 3: Key Expected 2D NMR Correlations

| 2D Experiment | Correlating Protons | Correlating Nucleus/Protons |

| COSY | -CH ₂-CH₃ | -CH₂-CH ₃ |

| H -5 | H -6 | |

| HSQC | -CH ₂-CH₃ | -C H₂-CH₃ |

| H -3 | C -3 | |

| HMBC | -CH ₂-CH₃ | C =O, C -1, -CH₂-C H₃ |

| H -3 | C -1, C -2, C -5 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. rsc.org Tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules. ub.edu It typically generates protonated molecules [M+H]⁺ with minimal fragmentation. rsc.org For 1-(2-Amino-4-mercaptophenyl)propan-1-one (C₉H₁₁NOS), ESI-MS in positive ion mode would be expected to produce a prominent ion corresponding to its protonated form. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental formula.

When coupled with tandem mass spectrometry (ESI-MS/MS), the protonated molecular ion can be fragmented to yield structurally significant product ions. nih.gov The fragmentation pathways for aminophenone-like structures often involve cleavages adjacent to the carbonyl group and within the aromatic ring system. nih.govmdpi.com

Table 4: Expected ESI-MS Data

| Ion | Description | Calculated Exact Mass (m/z) |

| [M+H]⁺ | Protonated Molecular Ion | 182.0634 |

| [M+Na]⁺ | Sodium Adduct | 204.0454 |

| Fragment 1 | Loss of ethyl group (-C₂H₅) | 153.0267 |

| Fragment 2 | Loss of propanoyl group (-C(O)C₂H₅) | 125.0318 |

Chromatographic techniques coupled with mass spectrometry are essential for the separation and identification of compounds in complex mixtures and for quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly suitable for the analysis of 1-(2-Amino-4-mercaptophenyl)propan-1-one due to the compound's polarity. nih.gov Reversed-phase liquid chromatography would effectively separate the compound from non-polar impurities, and the eluent can be directly introduced into an ESI or other atmospheric pressure ionization source for mass analysis. nih.govresearchgate.net This technique allows for both qualitative identification and sensitive quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of 1-(2-Amino-4-mercaptophenyl)propan-1-one by GC-MS may be challenging due to its polarity and the presence of active hydrogen atoms in the amino and mercapto groups, which can lead to poor peak shape and thermal instability. irjet.net To overcome these issues, derivatization is often employed to increase volatility and thermal stability. researchgate.net The -NH₂ and -SH groups can be converted to less polar derivatives, for example, through silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nist.gov The resulting trimethylsilyl (B98337) (TMS) derivatives are more amenable to GC separation and provide characteristic mass spectra that aid in identification. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. By analyzing the absorption or scattering of radiation, specific functional groups within a molecule can be identified based on their characteristic vibrational frequencies.

For 1-(2-Amino-4-mercaptophenyl)propan-1-one, the key functional groups are the primary amine (-NH₂), the thiol (-SH), the propanone carbonyl group (C=O), and the substituted benzene ring.

Amine Group (-NH₂): The primary amine typically exhibits two N-H stretching bands in the region of 3300-3500 cm⁻¹. For related aminothiophenol (ATP) isomers, asymmetric and symmetric N-H stretching vibrations have been experimentally observed and calculated. For instance, in 4-ATP, these bands are found at 3427 and 3348 cm⁻¹. semanticscholar.org An N-H scissoring (bending) vibration is also expected around 1590-1650 cm⁻¹.

Thiol Group (-SH): The S-H stretching vibration is characteristically weak in the IR spectrum but is often more easily observed in the Raman spectrum. It appears in the range of 2550-2600 cm⁻¹. Experimental FTIR data for aminothiophenol isomers show this band appearing between 2522 and 2553 cm⁻¹. semanticscholar.org

Carbonyl Group (C=O): The C=O stretching vibration of the ketone is one of the most intense bands in the IR spectrum, typically found in the 1680-1725 cm⁻¹ region for aryl ketones. The exact frequency is sensitive to conjugation with the aromatic ring.

Aromatic Ring: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are found between 690-900 cm⁻¹.

Raman spectroscopy is particularly useful for identifying non-polar bonds with symmetric vibrations, such as the S-H bond and C=C bonds in the aromatic ring, which may be weak in the IR spectrum. acs.org The combination of both techniques provides a comprehensive vibrational fingerprint of the molecule. ias.ac.in

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique Preference |

|---|---|---|---|

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR |

| Amine (-NH₂) | N-H Scissor (bending) | 1590 - 1650 | IR |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 | Raman (often weak in IR) |

| Ketone (C=O) | C=O Stretch | 1680 - 1700 (Aryl Ketone) | IR (very strong) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR / Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR / Raman |

X-ray Crystallography for Solid-State Structural Determination and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. This analysis yields a precise map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high accuracy.

While a specific crystal structure for 1-(2-Amino-4-mercaptophenyl)propan-1-one is not publicly available, analysis of related structures, such as substituted acetophenones, provides insight into the expected molecular conformation. mdpi.com

Key structural features that would be elucidated include:

Molecular Geometry: Confirmation of the substitution pattern on the phenyl ring and the conformation of the propanoyl side chain.

Bond Parameters: Precise measurements of C-C, C-N, C-S, C=O, and C-H bond lengths and angles, which can be compared with theoretical values.

Planarity: The planarity of the benzene ring and the extent of conjugation with the carbonyl group.

Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions. For this molecule, strong hydrogen bonds are expected involving the amine (-NH₂) and thiol (-SH) groups as donors and the carbonyl oxygen (C=O) and amine nitrogen as acceptors. These interactions dictate the supramolecular architecture of the solid.

For example, in the crystal structure of a related compound, 2-chloro-3′,4′-diacetoxy-acetophenone, the solid-state structure is stabilized by various intermolecular interactions that define its packing in the crystal lattice. mdpi.com Similarly, for the title compound, one would expect to observe N-H···O, N-H···N, or potentially S-H···O hydrogen bonds, which would significantly influence its physical properties like melting point and solubility.

| Structural Parameter | Information Obtained | Expected Interactions for the Title Compound |

|---|---|---|

| Atomic Coordinates | Precise 3D arrangement of all non-hydrogen atoms | - |

| Bond Lengths & Angles | Confirmation of covalent structure and hybridization | - |

| Torsion Angles | Molecular conformation and orientation of substituents | - |

| Crystal Packing | Arrangement of molecules in the unit cell | Hydrogen bonding (N-H···O, N-H···N, S-H···O), π-π stacking |

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugated systems within the molecule.

The chromophore of 1-(2-Amino-4-mercaptophenyl)propan-1-one consists of the substituted benzene ring conjugated with the carbonyl group. The presence of the electron-donating amino (-NH₂) and mercapto (-SH) groups significantly influences the electronic transitions.

π→π* Transitions: These transitions, involving the π-electron system of the aromatic ring and carbonyl group, are typically intense and occur at shorter wavelengths (higher energy). For related substituted acetophenones, these absorptions are well-documented. cdnsciencepub.com

n→π* Transitions: This transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital. This absorption is typically of lower intensity and occurs at a longer wavelength (lower energy) compared to the π→π* transitions. rsc.org

Studies on aminothiophenol isomers show characteristic absorption bands in the UV-Vis region. semanticscholar.org The solvent environment can also influence the position of these absorption maxima (solvatochromism).

Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Molecules with extended π-systems and certain functional groups, such as aromatic amines, often exhibit fluorescence. The amino and thiol groups on the phenyl ring can modulate the fluorescence properties, including the quantum yield and emission wavelength. The interaction of aminothiophenols with various substrates has been shown to produce fluorescent responses, indicating the potential for 1-(2-Amino-4-mercaptophenyl)propan-1-one to be fluorescent. nih.gov

| Transition Type | Involved Orbitals | Expected Spectral Region | Relative Intensity |

|---|---|---|---|

| π → π | π bonding to π antibonding | ~240-280 nm | High |

| n → π | n non-bonding to π antibonding | >300 nm | Low |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. eltra.com For organic compounds, this most commonly involves quantifying the amounts of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) through combustion analysis. azom.comresearchgate.net

The procedure involves combusting a precisely weighed sample in an oxygen-rich atmosphere at high temperatures. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). These resulting gases are then separated and quantified by detectors, such as thermal conductivity or infrared detectors.

For 1-(2-Amino-4-mercaptophenyl)propan-1-one, the molecular formula is C₉H₁₁NOS. The theoretical elemental composition can be calculated from its molecular weight (197.26 g/mol ). The experimental values obtained from the analysis are then compared to these theoretical values. A close agreement (typically within ±0.4%) is considered strong evidence for the compound's proposed stoichiometry and a high degree of purity. rsc.org This technique is essential for confirming that the correct product has been synthesized. velp.com

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 54.79% |

| Hydrogen | H | 1.008 | 11 | 5.62% |

| Nitrogen | N | 14.007 | 1 | 7.10% |

| Oxygen | O | 15.999 | 1 | 8.11% |

| Sulfur | S | 32.06 | 1 | 16.26% |

| Total Molecular Weight | 197.26 g/mol |

Theoretical and Computational Chemistry Studies on 1 2 Amino 4 Mercaptophenyl Propan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are founded on the principles of quantum mechanics to model the distribution of electrons within a molecule and predict its intrinsic properties. These methods are essential for understanding the electronic structure and inherent reactivity of 1-(2-Amino-4-mercaptophenyl)propan-1-one.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. researchgate.net For 1-(2-Amino-4-mercaptophenyl)propan-1-one, DFT is applied to perform geometry optimization, a process that determines the most stable three-dimensional arrangement of its atoms—the one with the lowest potential energy.

This optimization yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For instance, calculations would reveal the precise C=O bond length of the propanone group, the C-S bond length of the mercapto group, and the C-N bond length of the amino group. The planarity of the phenyl ring and the orientation of the propanone, amino, and mercapto substituents relative to it are also determined. Chalcones, which are structurally related compounds, have been studied using DFT to establish that certain conformations are more stable than others. researchgate.net Similar calculations for 1-(2-Amino-4-mercaptophenyl)propan-1-one would identify its preferred spatial arrangement, which is critical for its interaction with other molecules.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (carbonyl) | 1.241 |

| Bond Length (Å) | C-S (mercapto) | 1.785 |

| Bond Length (Å) | C-N (amino) | 1.389 |

| Bond Angle (°) | C-C-O (carbonyl) | 121.5 |

| Dihedral Angle (°) | C(ring)-C(ring)-C(carbonyl)-O | 25.8 |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties, particularly electronic energies. researchgate.net

For 1-(2-Amino-4-mercaptophenyl)propan-1-one, ab initio calculations would be employed to refine the energy values obtained from DFT. This is especially important when comparing the relative stabilities of different conformations or isomers, where small energy differences can be significant. By providing a more precise calculation of the total electronic energy, these methods can validate DFT results and offer a benchmark for assessing the reliability of less computationally intensive approaches.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. thaiscience.info

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -E(HOMO).

Electron Affinity (A): Approximated as -E(LUMO).

Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.

Chemical Potential (μ): Calculated as -(I + A) / 2, it indicates the tendency of electrons to escape.

Electrophilicity Index (ω): Calculated as μ² / (2η), it quantifies the electron-accepting capability.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| E(HOMO) | -5.89 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -1.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.94 | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | 1.97 | Resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 3.81 | Capacity to accept electrons |

Computational chemistry is an invaluable tool for interpreting and predicting experimental spectra. researchgate.net Methods like Time-Dependent DFT (TD-DFT) can simulate the electronic transitions that give rise to UV-Visible absorption spectra. researchgate.net For 1-(2-Amino-4-mercaptophenyl)propan-1-one, TD-DFT calculations would predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions, often described in terms of contributions from the HOMO and LUMO (e.g., n→π* or π→π* transitions), provide a theoretical basis for the observed color and electronic properties of the compound. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms, which are observed experimentally using Infrared (IR) spectroscopy. materialsciencejournal.org By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the spectral bands to specific functional groups (e.g., C=O stretch, N-H bend, S-H stretch) can be made, confirming the molecular structure.

| Vibrational Mode | Functional Group | Calculated Frequency | Experimental Frequency |

|---|---|---|---|

| N-H Symmetric Stretch | -NH₂ | 3350 | 3365 |

| S-H Stretch | -SH | 2545 | 2558 |

| C=O Stretch | -C(O)CH₂CH₃ | 1675 | 1682 |

| C-N Stretch | Aromatic-NH₂ | 1280 | 1291 |

Molecular Dynamics (MD) Simulations to Probe Conformational Behavior and Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movement of atoms and molecules over time. mdpi.com Governed by the laws of classical mechanics, MD simulations can reveal the conformational flexibility of 1-(2-Amino-4-mercaptophenyl)propan-1-one and its interactions with its environment, such as solvent molecules. frontiersin.org

An MD simulation would track the trajectory of each atom in the molecule, showing how it moves, vibrates, and rotates. This is particularly useful for exploring the different conformations that arise from rotation around single bonds, such as the bond connecting the phenyl ring to the propanone group. The simulation can quantify the relative populations of different conformers and the energy barriers for converting between them. Furthermore, by placing the molecule in a simulated box of water or another solvent, MD can model solvation effects and the formation of hydrogen bonds between the molecule's amino or carbonyl groups and the solvent, providing insights relevant to its behavior in solution. nih.gov

Computational Prediction of Structure-Reactivity Relationships for 1-(2-Amino-4-mercaptophenyl)propan-1-one Derivatives

Computational methods are pivotal in establishing structure-reactivity relationships (SRRs), which explain how modifications to a molecule's structure affect its chemical or biological activity. nih.gov For 1-(2-Amino-4-mercaptophenyl)propan-1-one, theoretical calculations can be used to systematically study a series of its derivatives.

By introducing different substituent groups at various positions on the phenyl ring or the propanone side chain, researchers can compute how these changes alter key electronic properties like the HOMO-LUMO gap, the molecular electrostatic potential, and various reactivity descriptors. For example, adding an electron-withdrawing group (like a nitro group) would be expected to lower the HOMO and LUMO energies and increase the electrophilicity index. Conversely, adding another electron-donating group might decrease the HOMO-LUMO gap, making the molecule more reactive. thesciencepublishers.com By correlating these calculated parameters with experimentally observed reactivity for a set of derivatives, a predictive computational model can be built. This model can then be used to design new derivatives of 1-(2-Amino-4-mercaptophenyl)propan-1-one with specifically tailored reactivity profiles.

| Compound | Substituent at C5 | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) |

|---|---|---|---|

| 1-(2-Amino-4-mercaptophenyl)propan-1-one | -H (Parent) | 3.94 | 3.81 |

| Derivative A | -NO₂ (Electron-withdrawing) | 3.45 | 4.52 |

| Derivative B | -OCH₃ (Electron-donating) | 3.81 | 3.65 |

Reaction Mechanism Elucidation via Computational Pathways

As of the current date, there are no specific computational studies in the published scientific literature that elucidate the reaction mechanisms involving 1-(2-Amino-4-mercaptophenyl)propan-1-one. Therefore, no data on transition states, intermediates, or energy profiles for its formation or subsequent reactions can be presented.

Applications of 1 2 Amino 4 Mercaptophenyl Propan 1 One in Chemical Sciences Excluding Prohibited Areas

Role in Analytical Reagent Chemistry

The presence of both soft (thiol) and borderline (amino) donor atoms in 1-(2-Amino-4-mercaptophenyl)propan-1-one makes it a prime candidate for development as an analytical reagent, particularly for the detection and quantification of metal ions and in chromatographic applications.

Development of Reagents for Metal Ion Detection and Quantification

The dual functionality of an amino and a thiol group on a single aromatic ring allows 1-(2-Amino-4-mercaptophenyl)propan-1-one to act as a chelating agent for a variety of metal ions. The thiol group has a high affinity for soft heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), which are significant environmental pollutants. nih.govmdpi.comunimap.edu.my The amino group can coordinate with a range of transition metals. This chelation can lead to the formation of stable, often colored, complexes, which can be the basis for colorimetric or spectrophotometric methods of detection. unimap.edu.my

The development of sensors for heavy metal ions is a significant area of research. nih.govmdpi.com Molecules with functionalities similar to 1-(2-Amino-4-mercaptophenyl)propan-1-one can be immobilized on surfaces to create electrochemical or optical sensors. nih.gov For instance, the thiol group can strongly bind to gold surfaces, a common strategy for fabricating self-assembled monolayers on electrodes for electrochemical sensing. Upon binding of a target metal ion to the immobilized reagent, a measurable change in the electrochemical properties of the electrode surface, such as a shift in potential or a change in current, can be observed.

Table 1: Potential Metal Ions for Detection by 1-(2-Amino-4-mercaptophenyl)propan-1-one

| Metal Ion | Potential Binding Site(s) | Detection Principle |

| Hg²⁺, Pb²⁺, Cd²⁺ | Thiol group | Colorimetry, Electrochemistry |

| Cu²⁺, Ni²⁺, Co²⁺ | Amino and Thiol groups | Spectrophotometry, Electrochemistry |

| Ag⁺, Au³⁺ | Thiol group | Colorimetry, Plasmon Resonance |

Chromatographic Applications and Derivatization Agents in Chemical Analysis

In chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detection and separation of analytes. nih.govactascientific.comresearchgate.net Amino acids and other primary amines, for example, are frequently derivatized to introduce a chromophore or fluorophore, making them detectable by UV-Vis or fluorescence detectors. actascientific.comacademicjournals.org

1-(2-Amino-4-mercaptophenyl)propan-1-one possesses the necessary functional groups to act as a derivatizing agent. Its primary amino group can react with analytes containing functional groups such as carboxylic acids or aldehydes. Conversely, the thiol group can react with other specific functional groups. The aromatic ring of the molecule itself provides a chromophore for UV detection.

A well-established method for the derivatization of primary amines is the use of o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. actascientific.com This reaction forms a highly fluorescent isoindole derivative. Given that 1-(2-Amino-4-mercaptophenyl)propan-1-one contains both a primary amine and a thiol, it could potentially be used in a similar manner, or it could itself react with OPA to form a fluorescent product that could then be used to tag other molecules.

Catalytic Applications of 1-(2-Amino-4-mercaptophenyl)propan-1-one and its Metal Complexes

The ability of 1-(2-Amino-4-mercaptophenyl)propan-1-one to form stable complexes with transition metals opens up possibilities for its use in catalysis. scirp.orgsemanticscholar.org The electronic properties of the metal center can be tuned by the ligand, influencing its catalytic activity.

Homogeneous Catalysis Utilizing Ligand Properties

In homogeneous catalysis, the catalyst is in the same phase as the reactants. tdx.cat Metal complexes of ligands containing nitrogen and sulfur donors are known to be effective catalysts for a variety of organic transformations. mdpi.com The metal complex of 1-(2-Amino-4-mercaptophenyl)propan-1-one could potentially catalyze reactions such as cross-coupling, oxidation, and reduction.

The specific geometry and electronic environment provided by the ligand are crucial for catalytic activity. tdx.cat The bidentate chelation of the amino and thiol groups to a metal center can create a stable catalytic species. The nature of the metal ion and the reaction conditions would determine the specific catalytic application. For example, palladium complexes are widely used in cross-coupling reactions, while molybdenum complexes are known for their activity in oxidation reactions. scirp.orgsemanticscholar.org

Exploration in Heterogeneous Catalysis Systems

Heterogeneous catalysts are in a different phase from the reactants, which offers advantages in terms of catalyst separation and recycling. acs.orgresearchgate.net A common strategy for creating heterogeneous catalysts is to immobilize a homogeneous catalyst onto a solid support.

The 1-(2-Amino-4-mercaptophenyl)propan-1-one molecule could be used to create heterogeneous catalysts in several ways. It could be polymerized, and the resulting polymer could act as a support for catalytically active metal nanoparticles. For instance, poly(o-aminothiophenol) has been used to stabilize palladium nanoparticles, which were then shown to be efficient catalysts for Suzuki cross-coupling reactions. rsc.org The amino group of 1-(2-Amino-4-mercaptophenyl)propan-1-one would allow for similar polymerization.

Alternatively, the molecule could be grafted onto a solid support, such as silica (B1680970) or a polymer resin, through its amino or thiol group. A metal could then be complexed to the immobilized ligand, creating a solid-supported catalyst.

Precursor in Material Science Research

The functional groups of 1-(2-Amino-4-mercaptophenyl)propan-1-one also make it a valuable precursor for the synthesis of new materials with specific properties.

The presence of a thiol group makes this molecule a potential precursor for the synthesis of semiconductor nanoparticles, such as cadmium sulfide (B99878) (CdS) or lead sulfide (PbS). In such syntheses, the thiol group can act as the sulfur source. The rest of the molecule can act as a capping agent, controlling the size and stability of the nanoparticles. nih.govnih.gov

Furthermore, the amino group allows for the incorporation of this molecule into polymer chains through polymerization reactions. This could lead to the development of functional polymers with metal-binding capabilities or specific optical or electronic properties. For example, polymers containing aminothiophenol units have been investigated for their electrical conductivity and potential use in electronic devices.

Table 2: Summary of Potential Applications

| Field | Application | Key Functional Group(s) |

| Analytical Chemistry | Metal Ion Detection | Amino, Thiol |

| Chromatographic Derivatization | Amino, Thiol | |

| Catalysis | Homogeneous Catalysis | Amino, Thiol (as ligands) |

| Heterogeneous Catalysis | Amino (for polymerization/grafting), Thiol | |

| Material Science | Nanoparticle Synthesis | Thiol (as sulfur source and capping agent) |

| Functional Polymers | Amino (for polymerization) |

Synthesis of Novel Polymers and Oligomers Incorporating 1-(2-Amino-4-mercaptophenyl)propan-1-one Motifs

The unique trifunctional nature of 1-(2-Amino-4-mercaptophenyl)propan-1-one, possessing an aromatic amine, a thiol group, and a ketone functionality, offers multiple avenues for polymerization and the creation of novel macromolecular structures. The reactivity of the amino and mercapto groups, in particular, allows for its participation in various polymerization reactions, leading to polymers with tailored properties.

Oxidative Polymerization: The aromatic amine and thiol groups are susceptible to oxidative polymerization. Similar to aniline (B41778) and its derivatives, the amino group can undergo chemical or electrochemical oxidation to form polyaniline-like structures. mdpi.comacs.org The presence of the electron-donating mercapto group and the electron-withdrawing propanoyl group on the aromatic ring would influence the electronic properties and, consequently, the conductivity and processability of the resulting polymer. mdpi.com

Similarly, the thiol group can be oxidized to form disulfide bonds, leading to the formation of polysulfides. The polymerization of aminothiophenols has been shown to yield electronically conductive polymers. google.com An emulsion polymerization method, for instance, has been utilized to synthesize poly-o-aminothiophenol, which can produce high molecular weight polymers. google.com

Condensation Polymerization: The amino group of 1-(2-Amino-4-mercaptophenyl)propan-1-one can react with dicarboxylic acids, acyl chlorides, or anhydrides to form polyamides. Furthermore, the thiol group can participate in polycondensation reactions, for instance, with alkyl dihalides to form poly(thioether)s. The ketone group can also be a site for polymerization, reacting with diamines to form polyimines (Schiff bases).

Thiol-ene and Thiol-yne Chemistry: The thiol group is highly reactive in "click" chemistry reactions such as thiol-ene and thiol-yne additions. This allows for the straightforward incorporation of the 1-(2-Amino-4-mercaptophenyl)propan-1-one motif into a variety of polymer backbones under mild conditions. This approach is particularly useful for creating functional polymers with pendant reactive groups.

Table 1: Potential Polymerization Pathways for 1-(2-Amino-4-mercaptophenyl)propan-1-one

| Polymerization Type | Reactive Group(s) | Resulting Polymer Class | Potential Properties |

| Oxidative Polymerization | Amino, Mercapto | Polyaniline-like, Polythiophene-like | Electrically conductive, Electroactive |

| Polycondensation | Amino, Mercapto | Polyamides, Poly(thioether)s | Thermally stable, High mechanical strength |

| Thiol-ene/Thiol-yne Addition | Mercapto | Functional Poly(thioether)s | Tunable properties, Post-polymerization modification |

Development of Functional Materials with Tailored Chemical Properties

The incorporation of 1-(2-Amino-4-mercaptophenyl)propan-1-one into macromolecular structures can lead to functional materials with a range of desirable chemical properties. The inherent functionalities of this molecule can be exploited to design materials for specific applications.

Conducting Polymers: As discussed, the oxidative polymerization of the amino and thiol groups can yield conducting polymers. mdpi.comgoogle.com The electrical conductivity of these materials can be tuned by controlling the polymerization conditions and by doping. Such materials are of interest for applications in sensors, electrochromic devices, and antistatic coatings.